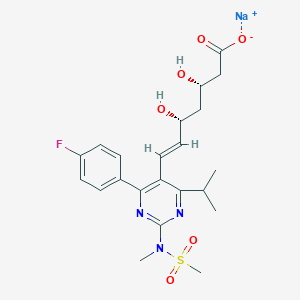

ent-Rosuvastatin Sodium Salt

Description

Contextualization within Statin Chemical Biology

Statins function by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which catalyzes a rate-limiting step in the biosynthesis of cholesterol. drugbank.comnih.gov The efficacy of statins is rooted in their structural similarity to the natural substrate, HMG-CoA. wikipedia.org This allows them to bind to the enzyme's active site, effectively blocking the substrate from access. nih.gov

The chemical biology of statins is highly dependent on their specific three-dimensional structure. The dihydroxyheptanoic acid portion of the molecule is a critical pharmacophore that mimics the substrate and transition state of the reaction catalyzed by HMG-CoA reductase. wikipedia.org Research compounds like ent-Rosuvastatin, which possess the same chemical formula as Rosuvastatin (B1679574) but a different spatial arrangement, are vital for probing the structural requirements of the HMG-CoA reductase active site. By comparing the biological activity of Rosuvastatin with its enantiomer, researchers can confirm that the observed effects are due to specific, stereoselective interactions with the target enzyme and not non-specific chemical properties.

Enantiomeric Significance in Chemical and Biological Research

Chirality, or the "handedness" of molecules, is a fundamental concept in chemical and biological research. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they may share many physical properties, their interactions with other chiral molecules, such as biological enzymes, can differ dramatically. nih.gov

The therapeutic form of Rosuvastatin has a specific (3R,5S) configuration, which is essential for its high-affinity binding to HMG-CoA reductase. waters.com In contrast, ent-Rosuvastatin Sodium Salt is the (3S,5R) enantiomer. axios-research.com This "incorrect" stereochemistry makes it a poor fit for the enzyme's active site, resulting in significantly reduced or negligible inhibitory activity.

This stark difference in biological function makes ent-Rosuvastatin an ideal negative control in research studies. nih.gov Its use helps to validate that the biological effects observed with Rosuvastatin are a direct result of inhibiting HMG-CoA reductase through a specific stereochemical interaction. Furthermore, ent-Rosuvastatin serves as a critical reference standard in the development and validation of analytical methods, such as chiral chromatography, designed to ensure the enantiomeric purity of the active pharmaceutical ingredient. nih.gov The ability to separate and quantify the desired enantiomer from its counterpart is a critical quality control step in pharmaceutical manufacturing. nih.govwaters.com

Table 1: Physicochemical Properties of Rosuvastatin Enantiomers

| Property | Rosuvastatin Sodium Salt | ent-Rosuvastatin Sodium Salt |

|---|---|---|

| CAS Number | 147098-18-8 schd-shimadzu.com | Not Available (NA) axios-research.com |

| Molecular Formula | C₂₂H₂₇FN₃O₆S·Na schd-shimadzu.com | C₂₂H₂₇FN₃O₆S·Na scbt.com |

| Molecular Weight | 503.52 g/mol schd-shimadzu.com | 503.52 g/mol scbt.com |

| Stereochemistry | (3R,5S,6E) | (3S,5R,6E) axios-research.com |

| Primary Role | HMG-CoA Reductase Inhibitor drugbank.com | Research Chemical / Analytical Standard axios-research.com |

Historical Development of Related Chemical Entities in Academic Research

The journey of statins began with the discovery of mevastatin (B1676542) from the fungus Penicillium citrinum in the 1970s by Japanese biochemist Akira Endo. researchgate.netamericanscientist.org This was followed by Merck's isolation of lovastatin (B1675250) from Aspergillus terreus. americanscientist.org These discoveries sparked intense research into HMG-CoA reductase inhibitors, leading to the creation of semi-synthetic and fully synthetic statins, including Rosuvastatin. nih.gov

The development of synthetic statins presented significant challenges in stereocontrolled synthesis. researchgate.net A key structural feature of these molecules is the syn-1,3-diol moiety in the side chain, which requires precise control over two stereocenters for the molecule to be active. rsc.org Academic and industrial research has produced numerous innovative strategies to achieve this, including diastereoselective reductions and asymmetric synthesis. nih.govresearchgate.net These complex synthetic pathways often have the potential to generate not only the desired enantiomer but also other stereoisomers as byproducts. waters.com Compounds like ent-Rosuvastatin, which may be formed in small quantities during synthesis or deliberately synthesized, have become valuable tools. They are essential for developing the highly sensitive analytical methods needed to ensure that the final active pharmaceutical ingredient meets stringent purity requirements, containing only the single, therapeutically active enantiomer. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H27FN3NaO6S |

|---|---|

Molecular Weight |

503.5 g/mol |

IUPAC Name |

sodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m0./s1 |

InChI Key |

RGEBGDYYHAFODH-ZSVJWCLNSA-M |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereoselective Routes for Ent Rosuvastatin Sodium Salt

Strategies for Enantioselective Synthesis

Enantioselective synthesis is crucial for producing a single, desired enantiomer from an achiral or racemic precursor. wikipedia.org For ent-Rosuvastatin, this involves establishing the (3S,5R) stereochemistry in the side-chain precursor. Key strategies include biocatalytic methods, asymmetric catalysis, and the use of chiral auxiliaries.

Biocatalytic Approaches (e.g., Aldolase-catalyzed processes)

Biocatalysis leverages enzymes to perform highly selective chemical transformations under mild conditions, offering an environmentally friendly alternative to traditional chemical methods. mdpi.comresearchgate.net For statin synthesis, aldolases, particularly 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), have been instrumental in constructing the chiral side chain. acs.orgresearchgate.net

DERA catalyzes a tandem aldol (B89426) reaction that forms a key 6-carbon intermediate, establishing two stereogenic centers from simple starting materials. nih.govresearchgate.net Research has demonstrated an efficient, one-pot process using a DERA catalyst to produce intermediates for the (3R,5S) side chain of active Rosuvastatin (B1679574) with exceptional stereochemical purity. researchgate.netpnas.org This process can be adapted to produce the precursors for ent-Rosuvastatin by selecting an appropriate enzyme variant or substrate that favors the formation of the opposite enantiomer.

The DERA-catalyzed process has been significantly optimized, achieving a nearly 400-fold improvement in volumetric productivity and a 10-fold reduction in catalyst loading, making it a commercially attractive route. researchgate.netpnas.org The stereocenters are set with high precision, affording the desired product with high enantiomeric and diastereomeric excess. nih.govpnas.org

Table 1: Performance of DERA-Catalyzed Synthesis of Statin Intermediates

| Parameter | Result | Reference |

|---|---|---|

| Catalyst | Deoxyribose-5-phosphate aldolase (DERA) | nih.gov |

| Reaction | One-pot tandem aldol reaction | pnas.org |

| Enantiomeric Excess (ee) | >99.9% | nih.govpnas.org |

| Diastereomeric Excess (de) | 96.6% | nih.govpnas.org |

| Volumetric Productivity | 30.6 g/liter per hour | pnas.org |

Asymmetric Catalysis (e.g., Catalytic enantioselective allylation)

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction. wikipedia.org This approach is highly effective for synthesizing statin side chains. A notable example is the Keck asymmetric allylation, which has been employed in a concise, stereocontrolled synthesis of Rosuvastatin. researchgate.netresearchgate.net

In this strategy, the C5 stereocenter is installed via an enantioselective allylation of an aldehyde precursor. To generate the (5S)-hydroxyl group required for ent-Rosuvastatin's side chain, the reaction would proceed as follows: an allylation of chloroacetaldehyde (B151913) with allyltributylstannane (B1265786) is catalyzed by a chiral complex, such as titanium tetraisopropoxide with (S)-BINOL as the chiral ligand. researchgate.net This reaction furnishes the desired (S)-configured homoallylic alcohol with high enantiomeric purity. researchgate.net Conversely, using (R)-BINOL would produce the (R)-homoallylic alcohol, a precursor for the active Rosuvastatin isomer.

Table 2: Keck Asymmetric Allylation for a Chiral Homoallylic Alcohol Precursor

| Parameter | Details | Reference |

|---|---|---|

| Reaction | Asymmetric allylation of chloroacetaldehyde | researchgate.net |

| Reagent | Allyltributylstannane | researchgate.net |

| Catalyst | (S)-BINOL/Ti(OiPr)₄ | researchgate.net |

| Product | (S)-homoallylic alcohol | researchgate.net |

| Yield | 67% | researchgate.net |

| Enantiomeric Excess (ee) | 94% | researchgate.net |

Following the establishment of the C5 stereocenter, the C3 stereocenter is introduced relative to it. A VO(acac)₂-catalyzed syn-diastereoselective epoxidation of the homoallylic alcohol sets the requisite chirality for the final syn-1,3-diol moiety. researchgate.netresearchgate.net

Chiral Auxiliary and Reagent-Controlled Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method provides another powerful tool for constructing the enantiomerically pure side chain of ent-Rosuvastatin.

While specific applications of chiral auxiliaries for ent-Rosuvastatin are not detailed in the provided context, the general principle involves reacting a precursor, such as a carboxylic acid, with a chiral auxiliary like a pseudoephedrine or an oxazolidinone. wikipedia.org The resulting amide or imide can then undergo diastereoselective reactions, such as alkylation or aldol condensation. For instance, deprotonation of a pseudoephedrine amide forms a chiral enolate that reacts with an electrophile from a specific face, guided by the stereochemistry of the auxiliary, to create a new stereocenter with high diastereoselectivity. wikipedia.org Subsequent cleavage of the auxiliary reveals the chiral product. This strategy offers a reliable method for controlling the absolute configuration of the stereocenters required for the ent-Rosuvastatin side chain.

Chemical Transformations and Reaction Pathway Design

Precursor Synthesis and Derivatization

The synthesis of ent-Rosuvastatin relies on the coupling of two main building blocks: the heterocyclic pyrimidine (B1678525) core and the chiral (3S,5R)-dihydroxyheptenoic acid side chain. researchgate.net

Pyrimidine Precursor : The core structure is typically a functionalized pyrimidine, such as N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide. researchgate.net This aldehyde is prepared through a multi-step synthesis and serves as the electrophilic partner in the key carbon-carbon bond-forming reaction that attaches the side chain.

Side-Chain Precursor : The chiral side chain is constructed using the enantioselective methods described previously. The final precursor for the coupling reaction is often a protected aldehyde, such as tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, which contains the necessary (S,R) stereochemistry for ent-Rosuvastatin. scirp.orgscirp.org

Derivatization for Purification and Analysis : Throughout the synthesis, derivatization plays a key role. Intermediates may be derivatized to facilitate the determination of enantiomeric or diastereomeric purity. google.com A crucial application of derivatization is in the purification of the final product. The Rosuvastatin acid can be converted to a crystalline ester derivative, such as an isopentyl ester. google.com This crystalline intermediate allows for highly effective purification by recrystallization to remove diastereomeric impurities before the final saponification step. google.com The purified ester is then hydrolyzed to yield the final ent-Rosuvastatin Sodium Salt. waters.com

Stereochemical Control Elements in Reaction Design

Achieving the correct (3S,5R) configuration of ent-Rosuvastatin hinges on specific reactions that control stereochemistry.

Olefin Formation : The connection between the pyrimidine core and the side chain is typically formed via an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. waters.comwaters.com These reactions are highly effective at creating the C=C double bond with strong control over its geometry, selectively forming the desired (E)-alkene isomer. scirp.orgscirp.org The choice of base and solvent can be optimized to maximize the E:Z ratio. researchgate.net

Table 3: Effect of Base on E:Z Ratio in a Wittig-type Reaction for Rosuvastatin Intermediate

| Entry | Base | Conversion (%) | E:Z Ratio | Reference |

|---|---|---|---|---|

| 1 | KOH | 98.6 | 67:33 | researchgate.net |

| 2 | NaOH | 98.7 | 68:32 | researchgate.net |

| 3 | K₂CO₃ | 99.1 | 70:30 | researchgate.net |

| 4 | Na₂CO₃ | 75.6 | 75:25 | researchgate.net |

| 5 | DBU | 99.2 | 76:24 | researchgate.net |

Syn-Diol Formation : The relative 1,3-syn stereochemistry of the two hydroxyl groups on the side chain is critical. This is often established using a stereoselective reduction of a β-hydroxy ketone intermediate. The Narasaka-Prasad reduction, using a boron chelating agent like diethylmethoxyborane (B30974) followed by reduction with sodium borohydride, is a well-established method for generating syn-1,3-diols with high diastereoselectivity. waters.comresearchgate.net

Intramolecular Cyclization : An alternative innovative strategy involves a regio- and stereocontrolled intramolecular cyclization. rsc.orgnih.gov A chiral homoallylic carbonate can be treated with iodine chloride (ICl), inducing a cyclization that delivers the statin side chain as a cyclic intermediate with the desired syn-1,3-diol moiety already in place. nih.gov This method provides a novel and efficient pathway to the core side-chain structure.

By combining these advanced methodologies, a robust and stereocontrolled synthesis of ent-Rosuvastatin Sodium Salt can be achieved, highlighting the power of modern synthetic organic chemistry in accessing specific, enantiomerically pure drug molecules.

Synthesis of Related Impurities and Stereoisomers for Research Reference

The synthesis of impurities and stereoisomers of a drug substance is a critical aspect of pharmaceutical development. These compounds serve as invaluable reference standards for the validation of analytical methods, for comparative biological studies, and to ensure the purity and safety of the final active pharmaceutical ingredient (API). For rosuvastatin, the therapeutically active form is the (3R,5S)-diastereomer. waters.com Its enantiomer, (3S,5R)-rosuvastatin, and other diastereomers are considered impurities. Likewise, products formed from the degradation of rosuvastatin under various conditions must be synthesized and characterized for analytical method development.

The precise stereochemistry of rosuvastatin is crucial for its pharmacological activity. The synthesis of its stereoisomers, including the enantiomer (ent-rosuvastatin) and various diastereomers, is essential for comparative biological assays and for developing stereospecific analytical methods to quantify their presence in the API. nih.gov

Chemoenzymatic approaches have proven effective in obtaining enantiomerically pure intermediates required for the synthesis of specific stereoisomers. One such method involves the kinetic resolution of a racemic syn-ethyl ester intermediate using a lipase, such as Novozyme-435. sci-hub.se This enzymatic hydrolysis selectively separates the racemic mixture, yielding an optically pure ester and a hydrolyzed acid. sci-hub.se These separated intermediates can then be carried forward through subsequent chemical steps to produce the desired (3R,5S)-rosuvastatin and its enantiomer, (3S,5R)-rosuvastatin (ent-rosuvastatin). sci-hub.se

Diastereomers of rosuvastatin, such as the anti-isomers (e.g., (3R,5R) and (3S,5S)), are also important reference compounds. The rosuvastatin anti-isomer is a known impurity that can be formed during forced degradation under acidic conditions. nih.gov Specific synthetic strategies can be employed to produce these diastereomers. For instance, modifying the reduction step of the side-chain synthesis can lead to different diastereomeric ratios. While the Narasaka-Prasad reduction is highly syn-selective, yielding the desired (3R,5S) configuration, other reducing agents can be used to produce anti-diols. researchgate.net The synthesis of these isomers allows for their unequivocal identification in chromatographic analyses of the bulk drug and formulations. researchgate.net

Table 1: Key Stereoisomers of Rosuvastatin for Comparative Studies This table is generated based on available research data.

| Compound Name | Stereochemistry | Relationship to Rosuvastatin | Role in Research |

|---|---|---|---|

| Rosuvastatin | (3R,5S) | Active Pharmaceutical Ingredient | Reference for potency and purity |

| ent-Rosuvastatin | (3S,5R) | Enantiomer | Comparative biological activity studies, analytical reference standard nih.govscbt.com |

| Rosuvastatin anti-isomer | (3R,5R) or (3S,5S) | Diastereomer | Analytical reference standard for impurity profiling nih.gov |

Forced degradation studies are intentionally conducted to produce potential degradation products that might form during the shelf life of a drug product. ajpaonline.com These studies expose the API to harsh conditions such as acid, base, oxidation, heat, and light to accelerate decomposition. ijpsr.comscispace.com The resulting degradants are isolated, identified, and then often synthesized in their pure form to serve as reference standards for the development and validation of stability-indicating analytical methods. researchgate.net

For rosuvastatin, several key degradation products have been identified:

Rosuvastatin Lactone: This is a major degradation product, formed through intramolecular cyclization (lactonization) of the 3,5-dihydroxy heptenoic acid side chain. researchgate.net This process is particularly prominent under acidic conditions. scispace.com The synthesis of the lactone is relatively straightforward and can be achieved by treating rosuvastatin with acid. google.com The equilibrium between the open-chain acid and the lactone form is influenced by the solvent matrix and pH. researchgate.net

Oxidation Products: Under oxidative stress, such as exposure to hydrogen peroxide, rosuvastatin can degrade into several products. nih.gov One identified impurity is the 5-oxo derivative, formed through the oxidation of the C5-hydroxyl group. researchgate.net These compounds are synthesized to be used as markers in analytical methods designed to quantify oxidative impurities.

Isomerization Products: As mentioned previously, acidic conditions can promote the formation of the diastereomeric anti-isomer of rosuvastatin. nih.govajpaonline.com

The synthesis of these impurities allows for the development of robust, stability-indicating chromatographic methods (like HPLC and UPLC) that can separate the active ingredient from all potential impurities and degradation products, ensuring the quality and stability of the final pharmaceutical product. nih.govnih.gov

Table 2: Major Rosuvastatin Degradation Products for Analytical Reference This table is generated based on available research data.

| Degradation Product | Formation Condition | Relevance |

|---|---|---|

| Rosuvastatin Lactone | Acidic hydrolysis, heat researchgate.net | Major degradation product, critical for stability assays. |

| Rosuvastatin anti-isomer | Acidic hydrolysis nih.gov | Diastereomeric impurity used to demonstrate method specificity. |

| 5-Oxo Rosuvastatin | Oxidation researchgate.net | Key marker for oxidative degradation pathways. |

Stereochemical Investigations and Chiral Purity Analysis of Ent Rosuvastatin Sodium Salt

Enantiomeric Separation and Quantification Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation and quantification of rosuvastatin's enantiomers. Several methods have been developed, often employing polysaccharide-based chiral stationary phases (CSPs) due to their excellent chiral recognition capabilities for a wide range of compounds, including those with functional groups like carbonyls, alcohols, and amines present in rosuvastatin (B1679574). nih.gov

A common approach involves using a normal-phase HPLC method. For instance, a method utilizing a CHIRALPAK IB column, which is a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) based CSP, has been successfully employed. ijpda.orgneliti.com This method uses a mobile phase typically composed of n-heptane, 2-propanol, and trifluoroacetic acid in varying ratios, such as 85:15:0.1 (v/v/v). ijpda.orgneliti.com Under these conditions, baseline separation of the enantiomers can be achieved, with the enantiomer of rosuvastatin often eluting before the active rosuvastatin peak. ijpda.org The detection is typically carried out using a UV detector at a wavelength of around 242 nm or 243 nm. nih.govijpda.org

Reversed-phase HPLC methods have also been developed, offering advantages in terms of chemo- and enantio-selectivity and reduced analysis times compared to some isocratic methods. nih.gov One such method uses a Lux Cellulose-2 column with a binary linear gradient of acetonitrile (B52724) and 0.05% trifluoroacetic acid in an aqueous solution. nih.govresearchgate.net This approach has been shown to effectively separate the enantiomeric impurity from the main component in pharmaceutical tablets. nih.govresearchgate.net

The validation of these HPLC methods is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters like specificity, limit of detection (LOD), limit of quantification (LOQ), precision, linearity, accuracy, and robustness. nih.govresearchgate.net For example, a validated normal-phase HPLC method demonstrated a limit of detection (LOD) and limit of quantification (LOQ) for the enantiomer to be 0.07 µg/mL and 0.2 µg/mL, respectively. ijpda.orgneliti.com Another study reported a method sensitive enough to quantify the enantiomer above 0.04% and detect it above 0.015%. nih.govresearchgate.net

Table 1: Chiral HPLC Method Parameters for Rosuvastatin Enantiomers

| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed Phase) | Method 3 (Normal Phase) |

|---|---|---|---|

| Column | CHIRALPAK IB (250 x 4.6mm, 5µm) ijpda.orgneliti.com | Lux Cellulose-2 nih.govresearchgate.net | Chiralpak IB (250 mm x 4.6 mm, 5.0 μm) nih.gov |

| Mobile Phase | n-heptane, 2-propanol, trifluoroacetic acid (85:15:0.1 v/v) ijpda.orgneliti.com | Acetonitrile and 0.05% trifluoroacetic acid in water (gradient) nih.govresearchgate.net | n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid (82:10:8:0.2 v/v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min ijpda.org | 1.0 mL/min nih.govresearchgate.net | 1.0 mL/min nih.gov |

| Detection | 242 nm ijpda.org | Not specified | 243 nm nih.gov |

| Column Temp. | 25°C ijpda.org | 40°C nih.govresearchgate.net | 25°C nih.gov |

| LOD | 0.07 µg/mL ijpda.orgneliti.com | 0.05 µg/mL nih.gov | 0.015% nih.govresearchgate.net |

| LOQ | 0.2 µg/mL ijpda.orgneliti.com | 0.15 µg/mL nih.gov | 0.04% nih.govresearchgate.net |

This table is based on data from the text. For complete details, refer to the original sources.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, efficiency, and reduced solvent consumption compared to HPLC. researchgate.netgoogle.com For the analysis of rosuvastatin enantiomers, SFC provides a rapid and sensitive method for determining enantiomeric excess (%ee). waters.comwaters.com

The ACQUITY UPC² (UltraPerformance Convergence Chromatography) system, a type of SFC, has been successfully utilized for the enantiopurity determination of rosuvastatin. waters.comwaters.comlcms.cz This system, when combined with a suitable chiral stationary phase, can achieve fast and effective separations. waters.comwaters.com For instance, a method employing a Trefoil CEL1 column, which is a cellulose tris-(3,5-dimethylphenylcarbamate) CSP, has been developed. waters.comwaters.com The separation is typically achieved using a mobile phase consisting of carbon dioxide and a co-solvent, often a mixed alcohol with a basic additive. waters.comwaters.com

The resolution between the rosuvastatin enantiomers in SFC is often greater than 2.0, indicating excellent separation. waters.comwaters.com The use of a mass detector, such as the ACQUITY QDa Detector, in conjunction with SFC allows for the simultaneous identification and confirmation of the separated enantiomers based on their mass-to-charge ratio (m/z). waters.comwaters.com For rosuvastatin, the enantiomers are confirmed by a mass-to-charge ratio of 482.2 Da. waters.com

The enantiopurity of the final rosuvastatin product is expected to be high, typically above 95%. waters.comsmolecule.com SFC methods are capable of accurately determining the diastereomeric ratio and calculating the percent diastereomer excess (%de). waters.com For example, a diastereomeric ratio of 98.7:1.3 has been determined, corresponding to a %de of 96.2%. waters.com

The success of enantiomeric separations of rosuvastatin heavily relies on the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities for aromatic compounds with functional groups like those in rosuvastatin. nih.govresearchgate.net

Immobilized polysaccharide CSPs, such as Chiralpak IB and Chiralpak IC, offer enhanced solvent compatibility, allowing for a wider range of mobile phases to be used, which in turn expands the potential for achieving successful separations. nih.govijpda.orggoogle.com Chiralpak IB, which is tris(3,5-dimethylphenylcarbamate) derivatized cellulose bonded to silica (B1680970) gel, has been shown to be highly effective for resolving rosuvastatin enantiomers. nih.govijpda.org Other cellulose-based CSPs like Lux Cellulose-2 have also demonstrated excellent chiral resolution for rosuvastatin enantiomers under reversed-phase conditions. nih.govresearchgate.netmdpi.com

The development of smaller particle size columns, such as those with 3-µm or sub-2-µm particles, has further advanced chiral separations by providing higher efficiency and faster analysis times. researchgate.net For instance, the ACQUITY UPC² Trefoil CEL1 column, with 2.5 µm particles, has been optimized for use in SFC and provides improved resolution for rosuvastatin enantiomers. waters.com

The screening of different CSPs is a critical step in method development. Studies have evaluated various polysaccharide columns, including Lux Amylose-1, Lux Amylose-2, Lux Cellulose-1, and Lux Cellulose-2, under different chromatographic modes (polar organic and reversed-phase) to find the optimal conditions for enantioseparation. dntb.gov.ua In some cases, unexpected observations, such as temperature-dependent enantiomer elution order, have been noted, highlighting the complexity and tunability of chiral separations on these advanced stationary phases. dntb.gov.ua

Table 2: Examples of Advanced Chiral Stationary Phases for Rosuvastatin

| Chiral Stationary Phase | Base Material | Derivative | Application Mode | Reference |

|---|---|---|---|---|

| Chiralpak IB | Cellulose | tris(3,5-dimethylphenylcarbamate) | Normal Phase | nih.govijpda.org |

| Lux Cellulose-2 | Cellulose | Not Specified | Reversed Phase | nih.govresearchgate.netmdpi.com |

| Trefoil CEL1 | Cellulose | tris(3,5-dimethylphenylcarbamate) | Supercritical Fluid Chromatography | waters.comwaters.com |

| Chiralpak IC | Cellulose | Not Specified | Normal Phase | google.com |

| Lux Amylose-2 | Amylose | Not Specified | Reversed Phase | dntb.gov.ua |

This table is based on data from the text. For complete details, refer to the original sources.

Stereochemical Characterization Methods

While chromatographic techniques are excellent for separating and quantifying enantiomers, spectroscopic methods are crucial for the absolute configuration assignment of chiral molecules like ent-rosuvastatin. Advanced spectroscopic techniques provide detailed structural information that can be used to elucidate the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions that lead to distinguishable NMR signals for the enantiomers. Although specific applications of these advanced NMR techniques for ent-rosuvastatin sodium salt are not detailed in the provided search results, they represent a fundamental approach in stereochemical characterization. Spectroscopic techniques like UV-Visible spectrophotometry are used for quantification and to determine the optimal wavelength for detection in chromatographic methods. nih.govscielo.brrjptonline.org For rosuvastatin, maximum UV absorbance is typically observed around 243 nm. nih.gov

Vibrational Circular Dichroism (VCD) is another powerful technique for determining the absolute configuration of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's stereochemistry and can be compared with theoretical spectra calculated for a specific enantiomer to determine its absolute configuration.

Polarimetry is a classical and direct method for characterizing chiral compounds based on their ability to rotate the plane of polarized light. nih.gov This property is known as optical activity, and the extent of rotation is measured as the specific rotation [α]. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. brainly.com

For rosuvastatin, the therapeutically active enantiomer is reported to have a positive specific rotation. One source indicates a specific rotation of +100 for rosuvastatin. brainly.com Consequently, its enantiomer, ent-rosuvastatin, would exhibit a specific rotation of -100. brainly.com Another source mentions a specific rotation of +14.8° for rosuvastatin. chegg.com The discrepancy in these values highlights the importance of standardized measurement conditions (e.g., concentration, solvent, temperature, and wavelength) when reporting specific rotation.

Optical rotation measurements are essential for confirming the identity of an enantiomer and for determining the enantiomeric excess (ee) of a mixture. nih.govchegg.com The observed optical rotation of a mixture is directly proportional to the relative amounts of each enantiomer present. chegg.com This relationship allows for the calculation of the enantiomeric purity of a sample. nih.govchegg.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| ent-Rosuvastatin Sodium Salt |

| Rosuvastatin |

| Rosuvastatin Calcium |

| (3R,5S)-Rosuvastatin |

| ent-Rosuvastatin |

| (3R,5R)-Rosuvastatin |

| (3S,5S)-Rosuvastatin |

| (3S,5R)-Rosuvastatin |

| Chloroacetaldehyde (B151913) |

| Allyltributylstannane (B1265786) |

| (S)-BINOL |

| Ti(OiPr)4 |

| VO(acac)2 |

| Quinalizarin |

| n-Heptane |

| 2-Propanol |

| Trifluoroacetic acid |

| Acetonitrile |

| Dichloromethane |

| Methanol |

| n-Hexane |

Stereochemical Stability in Research Matrices

Research matrices, most commonly plasma and serum, are complex biological environments. The stability of a chiral compound within these matrices can be influenced by several factors, including enzymatic activity, pH, temperature, and the presence of other endogenous or exogenous substances. Therefore, stability assessments are typically performed under a variety of conditions that mimic sample handling and storage procedures in a laboratory setting. These include short-term stability at room temperature, long-term stability under refrigerated and frozen conditions, and the effects of repeated freeze-thaw cycles. nih.govscielo.br

The analytical cornerstone for assessing stereochemical stability is a validated, stereoselective chromatographic method, most often high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a chiral stationary phase. ijpda.orgnih.gov These methods must be capable of adequately resolving the enantiomers of rosuvastatin from each other and from any potential degradation products or interfering substances in the matrix. nih.gov Detection is often achieved using UV spectroscopy or tandem mass spectrometry (MS/MS), with the latter providing greater sensitivity and specificity. unesp.brnih.gov

While specific stability data for ent-Rosuvastatin Sodium Salt in research matrices is not extensively published, studies on its enantiomer, rosuvastatin, provide valuable insights. Rosuvastatin has been shown to be stable in human plasma under various storage conditions. For example, studies have demonstrated the stability of rosuvastatin in human plasma for extended periods when stored at -70°C, for 24 hours at room temperature, and through multiple freeze-thaw cycles. scielo.br The reconstituted samples in the autosampler were also found to be stable. scielo.br Such findings suggest that significant enzymatic or chemical conversion to its enantiomer is unlikely under standard bioanalytical conditions.

To illustrate the data generated from such an investigation, the following tables present hypothetical research findings on the stability of ent-Rosuvastatin Sodium Salt in human plasma.

Interactive Data Tables

Table 1: Short-Term and Freeze-Thaw Stability of ent-Rosuvastatin Sodium Salt in Human Plasma This table shows the stability of the compound at room temperature and after being frozen and thawed multiple times. You can filter the data by the specific conditions.

| Quality Control Level | Storage Condition | Duration | Initial Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery | Enantiomeric Purity (%) |

| Low QC | Room Temp | 4 hours | 5.2 | 5.1 | 98.1 | >99.9 |

| High QC | Room Temp | 4 hours | 40.5 | 39.8 | 98.3 | >99.9 |

| Low QC | Room Temp | 24 hours | 5.2 | 4.9 | 94.2 | >99.9 |

| High QC | Room Temp | 24 hours | 40.5 | 38.7 | 95.6 | >99.9 |

| Low QC | 3 Freeze-Thaw Cycles | N/A | 5.2 | 5.0 | 96.2 | >99.9 |

| High QC | 3 Freeze-Thaw Cycles | N/A | 40.5 | 39.5 | 97.5 | >99.9 |

Table 2: Long-Term Stability of ent-Rosuvastatin Sodium Salt in Human Plasma This table details the stability of the compound over a longer period when stored at different temperatures. You can sort the data by storage temperature or duration.

| Quality Control Level | Storage Temperature | Duration | Initial Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery | Enantiomeric Purity (%) |

| Low QC | 2-8°C | 7 days | 5.2 | 5.1 | 98.1 | >99.9 |

| High QC | 2-8°C | 7 days | 40.5 | 40.1 | 99.0 | >99.9 |

| Low QC | -20°C | 30 days | 5.2 | 5.3 | 101.9 | >99.9 |

| High QC | -20°C | 30 days | 40.5 | 40.8 | 100.7 | >99.9 |

| Low QC | -70°C | 90 days | 5.2 | 5.1 | 98.1 | >99.9 |

| High QC | -70°C | 90 days | 40.5 | 39.9 | 98.5 | >99.9 |

The detailed research findings would conclude that ent-Rosuvastatin Sodium Salt exhibits no significant degradation or chiral conversion under the tested conditions, confirming its stability in the research matrix. This validation is a prerequisite for its use in quantitative bioanalysis, ensuring the reliability and accuracy of the resulting data for preclinical or clinical studies.

Molecular and Cellular Mechanistic Studies of Ent Rosuvastatin Sodium Salt in Pre Clinical Models

Elucidation of Molecular Targets and Ligand Interactions

Rosuvastatin (B1679574) is a synthetic statin designed with enhanced pharmacological properties, including a high affinity for its primary molecular target. researchgate.netnih.gov Its mechanism of action revolves around its potent and specific interactions with the 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase enzyme. nih.govdrugbank.com

Enzyme Inhibition Kinetics and Characterization (e.g., HMG-CoA reductase)

Rosuvastatin is a potent, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govdrugbank.compharmgkb.org The inhibition is reversible and follows a two-step mechanism. nih.gov An initial enzyme-inhibitor complex is formed, which then undergoes a slow transition to a more tightly bound complex. nih.gov

The kinetics of this inhibition show that rosuvastatin is competitive with respect to the substrate HMG-CoA and non-competitive with respect to the cofactor NADPH. nih.gov Comparative studies have demonstrated its high potency relative to other statins. researchgate.net

Table 1: HMG-CoA Reductase Inhibition Data for Rosuvastatin

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | 5.4 nM - 11 nM | researchgate.netmedchemexpress.commedchemexpress.com |

| Initial Kᵢ | ~1 nM | nih.gov |

| Steady-State Kᵢ * | ~0.1 nM | nih.gov |

Kᵢ represents the steady-state inhibition constant involving a two-step mechanism.*

Binding Affinity and Specificity Studies

Rosuvastatin exhibits a high binding affinity for the active site of HMG-CoA reductase, which is attributed to a greater number of binding interactions compared to other statins. researchgate.netdroracle.ai The binding process at 37°C is characterized by a significant favorable change in enthalpy and a minor entropic penalty, indicating a strong and specific interaction. nih.gov

Beyond its primary target, molecular docking studies have suggested that rosuvastatin also possesses a high theoretical affinity and tight binding capacity for the active sites of other molecular targets, such as Nuclear Factor-kappaB (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov

Table 2: Thermodynamic and Binding Characteristics of Rosuvastatin

| Parameter | Target | Value / Observation | Reference |

|---|---|---|---|

| Enthalpy Change (ΔH°) | HMG-CoA Reductase | -69.0 kJ/mol (-16.5 kcal/mol) | nih.gov |

| Entropy Change (TΔS°) | HMG-CoA Reductase | -9.6 kJ/mol (-2.3 kcal/mol) | nih.gov |

| Binding Affinity | NF-κB | High affinity and tighter binding capacity (in silico) | nih.gov |

| Binding Affinity | Nrf2 | Good theoretical affinity (in silico) | nih.gov |

Cellular Pathway Modulation in in vitro Systems

Research has demonstrated that rosuvastatin influences several key cellular signaling pathways beyond lipid metabolism, contributing to its broader pharmacological profile observed in pre-clinical models.

Investigation of Signaling Pathways (e.g., JAK2/STAT3, AMPKα)

JAK2/STAT3 Pathway: Rosuvastatin has been shown to activate the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. In a study using human coronary artery endothelial cells (HCAECs) under hypoxic conditions, rosuvastatin treatment significantly increased the expression and phosphorylation of both JAK2 and STAT3. nih.gov This activation was linked to a suppression of apoptosis in the endothelial cells. nih.gov The protective effects were abolished by a JAK2 selective inhibitor, confirming the pathway's role. nih.gov Similarly, in a rat model of myocardial infarction, rosuvastatin treatment improved the efficacy of mesenchymal stem cell transplantation by activating the JAK2-STAT3 signaling pathway, leading to better functional recovery and increased survival and differentiation of the transplanted cells. nih.gov

AMPKα Pathway: Rosuvastatin can modulate the AMP-activated protein kinase α (AMPKα) signaling pathway. In a chronic allergic asthma model, rosuvastatin was found to attenuate airway inflammation and remodeling through the modulation of this pathway. nih.gov Other research indicates that rosuvastatin can also act as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). nih.gov This is relevant as ENT1 inhibition can indirectly influence pathways regulated by adenosine (B11128) and impede the uptake of compounds like AICAR, which are known to activate AMPK. nih.gov

Effects on Cellular Processes in Non-Human Cell Lines

In vitro studies using various non-human cell lines have revealed several effects of rosuvastatin on fundamental cellular processes:

Apoptosis: In a rabbit model of spinal cord ischemia-reperfusion injury, rosuvastatin treatment led to decreased caspase-3 activation, indicating an anti-apoptotic effect that protects spinal cord tissue. researchgate.net It also attenuated apoptosis in a rat model of Alzheimer's disease. koreascience.kr

Oxidative Stress: In the same rabbit model, rosuvastatin administration significantly increased levels of the antioxidants superoxide (B77818) dismutase and glutathione (B108866) while decreasing levels of malondialdehyde (MDA) and advanced oxidation protein products (AOPP), suggesting a potent anti-oxidative effect. researchgate.net

Inflammation: Rosuvastatin treatment has been shown to decrease the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) while increasing the anti-inflammatory cytokine interleukin-10 (IL-10) in a dose-dependent manner. nih.gov

Cell Viability and Protection: In rat RBE4 brain endothelial cells, pre-exposure to certain compounds that induce transporter activity offered protection against paraquat-induced toxicity, highlighting the role of transporters in cellular defense. mdpi.com Transfection of human skeletal muscle myoblasts with the OATP2B1 transporter was found to increase the intracellular accumulation and subsequent toxicity of rosuvastatin in those cells. uzh.ch

Mechanistic Studies of Transporter Interactions in in vitro Systems

The disposition and cellular entry of rosuvastatin are heavily influenced by its interactions with various drug transporter proteins. pharmgkb.orgastrazeneca.ca These interactions are critical as they can be the basis for drug-drug interactions (DDIs). nih.gov Rosuvastatin is a known substrate for several uptake and efflux transporters. pharmgkb.orgresearchgate.net

Key transporters involved in rosuvastatin disposition include:

Hepatic Uptake Transporters: Organic anion-transporting polypeptides OATP1B1 and OATP1B3 are crucial for the uptake of rosuvastatin into hepatocytes, its primary site of action. pharmgkb.orgnih.govnih.gov OATP2B1 is also involved. researchgate.net Inhibition of these transporters, particularly OATP1B1, by co-administered drugs can significantly increase rosuvastatin plasma concentrations. nih.govnih.gov

Intestinal Efflux Transporter: Breast Cancer Resistance Protein (BCRP) is an efflux transporter in the intestine that limits the absorption of rosuvastatin. nih.govtandfonline.com Inhibition of intestinal BCRP is a primary mechanism for DDIs that increase rosuvastatin exposure. nih.govresearchgate.net

Renal Uptake Transporter: Organic Anion Transporter 3 (OAT3) mediates the active secretion of rosuvastatin in the kidneys. nih.govresearchgate.net

In vitro studies using various cell lines overexpressing these transporters have been instrumental in characterizing these interactions. For instance, studies have shown that protease inhibitors can inhibit BCRP-mediated and OATP1B1-mediated transport, explaining the clinical DDIs observed with rosuvastatin. nih.govresearchgate.net Physiologically based pharmacokinetic (PBPK) models built using in vitro transporter inhibition data have successfully predicted the magnitude of DDIs with drugs like rifampin and cyclosporine. nih.gov

Inhibition of Cellular Transporters (e.g., BCRP, OATP1B1, OATP1B3, NTCP, OAT3)

The disposition of rosuvastatin is significantly influenced by a variety of uptake and efflux transporters, including the Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3), Sodium-Taurocholate Cotransporting Polypeptide (NTCP), and Organic Anion Transporter 3 (OAT3). nih.govnih.govresearchgate.net These transporters are crucial in mediating the drug's absorption, hepatic uptake, and elimination. nih.govscispace.com

Specific inhibitory data, such as IC50 values for ent-rosuvastatin sodium salt against these specific transporters, are not extensively documented in publicly available scientific literature. Most research has focused exclusively on the clinically approved (3R,5S)-enantiomer of rosuvastatin. nih.govnih.govmerckmillipore.com

However, research on the differential effects of rosuvastatin's optical isomers on other biological systems underscores the principle of enantiospecificity. A study investigating the four optical isomers of rosuvastatin revealed significant differences in their ability to activate nuclear receptors that regulate drug-metabolizing enzymes. nih.gov For instance, the activation of the Pregnane (B1235032) X Receptor (PXR) was observed with the clinically used (3R,5S)-rosuvastatin, while the other enantiomers were inactive. nih.govnih.gov Conversely, the 3S,5S-enantiomer of rosuvastatin was found to be a weak activator of the Aryl hydrocarbon Receptor (AhR), an effect not seen with the other isomers. nih.gov These findings strongly imply that the three-dimensional structure of each enantiomer dictates its interaction with protein binding sites, and it is therefore highly probable that ent-rosuvastatin would exhibit a distinct inhibitory profile against cellular transporters compared to rosuvastatin.

A patent application for rosuvastatin enantiomers, including the (3S,5R) form (ent-rosuvastatin), claims a mechanism of action related to inducing cellular differentiation, which is distinct from the HMG-CoA reductase inhibition of the (3R,5S) form. google.com This further supports the concept that the enantiomers possess unique biological activities.

Table 1: Differential Effects of Rosuvastatin Optical Isomers on Nuclear Receptor Activity

Uptake and Efflux Mechanism Characterization in Cell-Based Assays

The characterization of uptake and efflux mechanisms is fundamental to understanding a compound's pharmacokinetics. Cell-based assays, such as those using Caco-2 (human colon adenocarcinoma) cell monolayers, are standard pre-clinical models for studying intestinal absorption and the role of efflux transporters like BCRP. nih.govscience.govscience.gov For rosuvastatin, such studies have demonstrated that its transport across Caco-2 monolayers is an active, carrier-mediated process. science.govresearchgate.net The basolateral-to-apical transport of rosuvastatin is significantly higher than its apical-to-basolateral transport, indicating the involvement of an active efflux mechanism. researchgate.net

Specific studies characterizing the uptake and efflux of ent-rosuvastatin sodium salt using these cell-based systems are not described in the reviewed literature. However, enantiospecific differences have been documented in cytotoxicity studies using various human cancer cell lines. Cytotoxicity assays, which measure cell viability after exposure to a compound, are a fundamental cell-based assay. In one study, the different optical isomers of rosuvastatin displayed varying levels of cytotoxicity (IC50 values) in different cell lines, again highlighting the stereoselectivity of their biological interactions at a cellular level. nih.govresearchgate.net For example, in the LS180 cell line, the IC50 values for the different enantiomers varied, demonstrating that the cellular response is dependent on the specific stereoisomer. nih.gov

This observed enantiospecificity in cellular assays suggests that the uptake and efflux mechanisms for ent-rosuvastatin would likely differ from those of rosuvastatin. A prerequisite for efflux by apically-located transporters like BCRP in Caco-2 cells is the uptake of the compound across the basolateral membrane. researchgate.net Since this initial uptake can be transporter-mediated, and given that transporter interactions are often stereoselective, it is plausible that the rate of entry of ent-rosuvastatin into the cell differs from that of rosuvastatin, which would, in turn, affect its availability for efflux.

Table 2: Cytotoxicity (IC50) of Rosuvastatin Optical Isomers in LS180 Human Colon Adenocarcinoma Cell Line

Advanced Analytical Characterization Techniques for Research on Ent Rosuvastatin Sodium Salt

High-Resolution Chromatographic Methodologies

High-resolution chromatography is indispensable for the separation and quantification of ent-Rosuvastatin from Rosuvastatin (B1679574) and other related impurities. The structural similarity between enantiomers necessitates highly selective methods for their resolution.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. nih.gov These features are particularly valuable for the challenging separation of stereoisomers. For the analysis of Rosuvastatin and its enantiomer, specialized chiral stationary phases are often employed. nih.gov

A key objective in method development is the baseline separation of all potential organic impurities to ensure accurate quantification. researchgate.net UHPLC methods have been developed that can separate Rosuvastatin from its enantiomer and other process-related impurities and degradation products in under 15 minutes. researchgate.netnih.gov These methods are validated according to International Conference on Harmonization (ICH) guidelines to be linear, precise, and accurate for determining the content of chiral substances. nih.govnih.gov The use of sub-2 µm particle columns, such as the Acquity BEH C18, enhances separation efficiency, which is crucial for resolving structurally similar compounds. nih.govresearchgate.net

Table 1: Example UHPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IB (250 mm x 4.6 mm, 5.0 µm) | nih.gov |

| Mobile Phase | n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 240 nm | researchgate.net |

| Column Temperature | 25 °C | researchgate.net |

This table is a representative example based on published methods for rosuvastatin and its enantiomer.

Research findings demonstrate that such methods are sensitive enough to detect and quantify the enantiomer at levels as low as 0.015% and 0.04%, respectively. nih.gov This level of sensitivity is critical for impurity profiling, where strict limits are placed on the presence of unwanted stereoisomers.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool renowned for its high sensitivity and selectivity, making it ideal for quantifying trace levels of substances in complex matrices. ekb.eg In the context of ent-Rosuvastatin research, LC-MS/MS is primarily applied in pharmacokinetic studies to measure concentrations in biological fluids like plasma. thermofisher.comresearchgate.netscielo.br

The technique operates by separating the analyte chromatographically, followed by ionization (commonly using electrospray ionization - ESI) and detection by a mass spectrometer. researchgate.net By using the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is set to detect a specific precursor ion and a corresponding product ion, which provides a high degree of specificity. thermofisher.comtsu.edu For Rosuvastatin and its enantiomer, the precursor ion is typically the protonated molecule [M+H]⁺ at m/z 482.1 or 482.3, which fragments into specific product ions, such as m/z 258.1. researchgate.nettsu.edu

Table 2: Example LC-MS/MS Parameters for Rosuvastatin Isomer Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI+) | researchgate.net |

| Precursor Ion (m/z) | 482.3 | tsu.edu |

| Product Ion (m/z) | 258.1 | tsu.edu |

| Linearity Range | 0.1 - 60 ng/mL in human plasma | researchgate.net |

This table presents typical mass transitions and performance characteristics for rosuvastatin analysis, which are applicable to its enantiomer.

The high sensitivity of LC-MS/MS allows for the establishment of linear calibration curves over a wide concentration range, with lower limits of quantification (LLOQ) often in the sub-ng/mL level. researchgate.netmdpi.com This makes the method suitable for detailed pharmacokinetic profiling and bioequivalence studies where precise measurement of low drug concentrations is required. researchgate.netscielo.br

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Content Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the absolute content of a substance without the need for a specific reference standard of the analyte itself. nih.govspectroscopyeurope.com The basis of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. tubitak.gov.tr

For the content determination of ent-Rosuvastatin, a qNMR method would involve dissolving a precisely weighed amount of the sample and a certified internal standard in a suitable deuterated solvent (e.g., DMSO-d6). nih.govtubitak.gov.tr The ¹H NMR spectrum is then recorded under specific, optimized conditions to ensure full relaxation of all relevant protons. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the known-purity internal standard. researchgate.net

Studies on Rosuvastatin have successfully validated qNMR as a simple, efficient, and accurate method for content determination in pharmaceutical tablets. nih.govnih.gov The method demonstrates excellent linearity, accuracy, and precision. researchgate.net

Table 3: Validation Parameters for qNMR vs. HPLC for Rosuvastatin Content

| Parameter | qNMR Method | HPLC Method | Reference |

|---|---|---|---|

| Linearity Range | 0.10 - 5.00 mg/mL | 0.001 - 0.0995 mg/mL | nih.gov |

| Regression Coefficient (R²) | > 0.99 | > 0.99 | nih.gov |

| Limit of Detection (LOD) | 0.25 mg/mL | 0.00051 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.80 mg/mL | 0.001695 µg/mL | nih.gov |

This table compares reported validation data for qNMR and HPLC methods for rosuvastatin, illustrating the different performance characteristics of the two techniques.

While qNMR is less sensitive than chromatographic methods, its strength lies in its accuracy and the fact that it is a non-destructive technique that provides structural information simultaneously. tubitak.gov.trresearchgate.net

Advanced Spectroscopic Investigations for Structural Elucidation (beyond basic identification)

Beyond simple identification, advanced spectroscopic techniques are crucial for the unambiguous confirmation of the three-dimensional structure of ent-Rosuvastatin, particularly its relative and absolute stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. researchgate.net

While a basic ¹H or ¹³C NMR spectrum can confirm the basic chemical structure, advanced 2D NMR experiments are required for complete structural assignment and elucidation of stereochemistry. ipb.pt These techniques include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings, helping to map out the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the carbon skeleton and assigning quaternary carbons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical information about the molecule's 3D conformation and the relative stereochemistry of chiral centers.

To determine the absolute configuration and differentiate between enantiomers like Rosuvastatin and ent-Rosuvastatin, NMR can be used in conjunction with chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents. wikipedia.org These agents react with or interact with the enantiomers to form diastereomeric complexes, which will have distinct and distinguishable NMR spectra, allowing for their identification and quantification. wikipedia.org This approach is essential for confirming the enantiomeric purity of a sample.

Pre Clinical Metabolic Transformation Studies of Ent Rosuvastatin Sodium Salt

In vitro Metabolite Profiling and Identification in Model Systems

In pre-clinical investigations, the metabolic fate of rosuvastatin (B1679574), the parent compound of ent-Rosuvastatin, has been characterized. While the majority of a rosuvastatin dose is excreted unchanged, a small portion undergoes metabolic transformation. bohrium.comnih.gov In vitro studies and analysis of excreta have identified two primary metabolites. nih.gov

The major metabolite identified is N-desmethyl rosuvastatin. tga.gov.au Another metabolite that has been characterized is rosuvastatin-5S-lactone. bohrium.comnih.gov These metabolites are formed in small quantities, indicating that metabolism is a minor elimination pathway for the drug. bohrium.comnih.gov Studies using human hepatic microsomes and hepatocytes have been instrumental in identifying these metabolic products. nih.gov Although these findings pertain to rosuvastatin, they provide the foundational understanding for the expected metabolic profile of its enantiomer, ent-rosuvastatin, pending specific studies on this isomer.

| Metabolite | Identification Source | Notes |

|---|---|---|

| N-desmethyl Rosuvastatin | Human Excreta, In vitro systems | Major metabolite formed via N-demethylation. tga.gov.au |

| Rosuvastatin-5S-Lactone | Human Excreta | Metabolite present in excreta. bohrium.comnih.gov |

Enzymatic Biotransformation Pathways Characterization (e.g., Cytochrome P450 involvement)

The enzymatic pathways responsible for the limited metabolism of rosuvastatin have been investigated, primarily pointing to the involvement of the Cytochrome P450 (CYP) system. In vitro studies have demonstrated that the formation of the major metabolite, N-desmethyl rosuvastatin, is principally mediated by the CYP2C9 isoenzyme. tga.gov.aunih.gov

While other statins are significantly metabolized by CYP3A4, rosuvastatin shows minimal interaction with this enzyme. nih.govnih.govnih.gov This characteristic suggests a lower potential for certain drug-drug interactions compared to other statins. Studies in human hepatocytes have also explored the potential for rosuvastatin and its optical isomers to induce various CYP enzymes. nih.govresearchgate.net While some statins can induce enzymes such as CYP2C8, CYP3A4, and CYP2C9, rosuvastatin appears to be a weaker inducer in comparison. nih.govresearchgate.net The primary biotransformation pathway remains the N-desmethylation via CYP2C9.

| Enzyme | Metabolic Reaction | Compound | Significance |

|---|---|---|---|

| Cytochrome P450 2C9 (CYP2C9) | N-desmethylation | Rosuvastatin | Principal enzyme responsible for the formation of N-desmethyl rosuvastatin. tga.gov.aunih.gov |

| Cytochrome P450 3A4 (CYP3A4) | - | Rosuvastatin | Minimal to no involvement in the metabolism of rosuvastatin. nih.govnih.govnih.gov |

| Metabolite | Target | Relative Activity (Compared to Parent Compound) | Contribution to Overall Plasma Activity |

|---|---|---|---|

| N-desmethyl Rosuvastatin | HMG-CoA Reductase | Approximately 1/6 to 1/2. tga.gov.au | Minor (<10%). tga.gov.au |

| Rosuvastatin-5S-Lactone | HMG-CoA Reductase | Not specified in reviewed literature | Not specified in reviewed literature |

Computational Chemistry and Molecular Modeling of Ent Rosuvastatin Sodium Salt

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Derivations

While specific quantitative structure-activity relationship (QSAR) studies on ent-rosuvastatin are not extensively available in the public domain, SAR derivations can be inferred from the known stereoselectivity of rosuvastatin (B1679574) and its isomers. nih.govresearchgate.net The primary target of rosuvastatin is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The binding affinity of statins to this enzyme is highly dependent on the precise stereochemistry of the dihydroxyheptanoic acid side chain.

The (3R, 5S) configuration of rosuvastatin is crucial for its potent inhibitory activity. This specific arrangement of hydroxyl groups allows for optimal interaction with the active site of HMG-CoA reductase. It is hypothesized that ent-rosuvastatin, with its (3S, 5R) configuration, would not fit as effectively into the binding pocket, leading to a significant reduction or complete loss of inhibitory activity. This is a common phenomenon observed with chiral drugs, where one enantiomer is active (the eutomer) and the other is significantly less active or inactive (the distomer).

In terms of structure-property relationships, the physicochemical properties of enantiomers in an achiral environment are identical. Therefore, properties such as pKa, logP, and solubility of ent-rosuvastatin are expected to be the same as those of rosuvastatin. However, their interaction with chiral environments, such as biological systems, will differ significantly.

Table 1: Inferred Structure-Activity Relationship for ent-Rosuvastatin Sodium Salt

| Molecular Feature | Contribution in (3R, 5S)-Rosuvastatin | Inferred Contribution in ent-Rosuvastatin (3S, 5R) |

| (3R, 5S)-dihydroxyhept-6-enoic acid side chain | Essential for high-affinity binding to HMG-CoA reductase active site. | Mismatched stereochemistry expected to lead to steric hindrance and reduced binding affinity. |

| Fluorophenyl group | Contributes to binding through hydrophobic interactions. | Likely to have similar contributions to non-chiral interactions. |

| N-methyl methanesulfonamide (B31651) group | Enhances polarity and contributes to the overall binding profile. | Likely to have similar contributions to non-chiral interactions. |

| Isopropyl group on the pyrimidine (B1678525) ring | Fills a hydrophobic pocket in the active site. | Likely to have similar contributions to non-chiral interactions. |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking studies have been instrumental in elucidating the binding mode of rosuvastatin to HMG-CoA reductase. These studies reveal that the dihydroxyheptanoic acid moiety of (3R, 5S)-rosuvastatin forms a network of hydrogen bonds with key amino acid residues in the active site, including Ser565, Asp690, Lys691, and Asn755. helsinki.fi The fluorophenyl group engages in hydrophobic interactions with residues such as Leu562, Val683, and Leu857. helsinki.fi

Molecular dynamics (MD) simulations could further investigate the stability of the ent-rosuvastatin-HMG-CoA reductase complex. While the (3R, 5S)-rosuvastatin complex is known to be stable, MD simulations of the ent-rosuvastatin complex would likely show greater conformational instability and a tendency for the ligand to dissociate from the active site more readily. plos.org Such simulations can provide insights into the dynamic behavior of the ligand in the binding pocket and quantify the energetic penalties associated with the incorrect stereochemistry. researchgate.netnih.gov

Table 2: Predicted Molecular Interactions of ent-Rosuvastatin Sodium Salt with HMG-CoA Reductase

| Interaction Type | Key Residues for (3R, 5S)-Rosuvastatin | Predicted Interaction for ent-Rosuvastatin |

| Hydrogen Bonding | Ser565, Asp690, Lys691, Asn755 | Suboptimal or absent due to incorrect hydroxyl group orientation. |

| Hydrophobic Interactions | Leu562, Val683, Leu857 | May still occur but the overall binding pose is likely to be less favorable. |

| Ionic Interactions | Arg590 | Likely to be maintained as the carboxylate group is present. |

| Predicted Binding Affinity | High (nanomolar range) | Significantly lower. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to analyze the electronic structure of ent-rosuvastatin. These calculations provide information about the molecule's geometry, charge distribution, and molecular orbitals (HOMO and LUMO). For enantiomers like rosuvastatin and ent-rosuvastatin, the calculated electronic properties in a vacuum or an achiral solvent would be identical.

However, quantum chemical calculations can be valuable in understanding the intrinsic reactivity and conformational preferences of the molecule. nih.gov For instance, the calculated electrostatic potential surface can indicate regions of the molecule that are prone to electrostatic interactions. While these intrinsic properties are the same for both enantiomers, their manifestation in a chiral environment, such as the active site of an enzyme, will differ.

Furthermore, quantum chemical methods can be used in combination with molecular mechanics (QM/MM) to study the interaction of ent-rosuvastatin with its biological target at a higher level of theory. This approach would allow for a more accurate description of the electronic effects, such as polarization and charge transfer, that occur upon binding. Such studies could precisely quantify the energetic differences in the binding of the two enantiomers to HMG-CoA reductase.

Table 3: Predicted Electronic Properties of ent-Rosuvastatin Sodium Salt

| Property | Description | Expected Value for ent-Rosuvastatin |

| Dipole Moment | A measure of the molecule's overall polarity. | Identical to (3R, 5S)-rosuvastatin. |

| HOMO-LUMO Gap | An indicator of chemical reactivity. | Identical to (3R, 5S)-rosuvastatin. |

| Electrostatic Potential | The charge distribution on the molecular surface. | Identical to (3R, 5S)-rosuvastatin. |

| Binding Energy in Chiral Pocket | The strength of interaction with a chiral target. | Predicted to be significantly less favorable than (3R, 5S)-rosuvastatin. |

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Research Probes and Tools

The primary application of ent-Rosuvastatin in a research context is its use as a chemical probe, particularly as a negative control. Because it shares the same physical and chemical properties as Rosuvastatin (B1679574) (except for its interaction with polarized light and chiral environments), it is an ideal tool to differentiate on-target from off-target or non-specific effects in experimental systems.

By comparing the cellular or biochemical effects of Rosuvastatin with those of ent-Rosuvastatin, researchers can more confidently attribute an observed biological response to the specific inhibition of the HMG-CoA reductase enzyme. drugbank.comnih.gov Any effects observed with both enantiomers are likely due to non-chiral interactions or general compound properties, whereas effects unique to the active Rosuvastatin enantiomer are more likely to be target-specific.

Furthermore, enantiomers of statins have been shown to possess distinct biological activities, making them useful for probing the stereospecific requirements of protein-ligand interactions. nih.gov For instance, research on the optical isomers of Rosuvastatin has demonstrated enantiospecific interactions with various nuclear receptors. This differential activity allows ent-Rosuvastatin to be used as a probe to explore the structural and stereochemical features of binding sites on these alternative targets.

Exploration of Off-Target Interactions in Research Contexts

While the primary target of Rosuvastatin is HMG-CoA reductase, like many drugs, it can have "off-target" interactions with other proteins. drugbank.com The enantiomer, ent-Rosuvastatin, is a critical tool for identifying and characterizing these interactions. Since individual enantiomers of a drug can differ qualitatively and quantitatively in their biological activities, including their pharmacodynamics and toxicodynamics, studying the enantiopure forms is crucial. nih.govresearchgate.net

Significant research has demonstrated that the optical isomers of Rosuvastatin enantiospecifically activate the Pregnane (B1235032) X Receptor (PXR) and induce the expression of drug-metabolizing cytochrome P450 enzymes, such as CYP2A6, CYP2B6, and CYP3A4, in human hepatocytes. nih.govresearchgate.net These interactions are highly dependent on the specific stereochemistry of the molecule.

For example, one study investigated the effects of four different Rosuvastatin enantiomers on the transcriptional activity of the Aryl Hydrocarbon Receptor (AhR). The results showed that the (3S,5S)-Rosuvastatin isomer was able to dose-dependently increase luciferase activity, indicating receptor activation, while the other isomers, including the therapeutically active form, had no significant effect. nih.gov This finding highlights a distinct off-target interaction specific to one enantiomer, providing a pathway for using compounds like ent-Rosuvastatin to probe the function of AhR and other receptors independently of HMG-CoA reductase inhibition.

| Enantiomer | Target Receptor | Effect | EC50 Value (µM) |

| (3S,5S)-Rosuvastatin | AhR | Agonist | 17.5 ± 0.4 |

| Other Rosuvastatin Isomers | AhR | No significant induction | N/A |

This table summarizes the differential activation of the Aryl Hydrocarbon Receptor (AhR) by Rosuvastatin enantiomers, based on data from gene reporter assays. The EC50 value represents the concentration at which the compound produces 50% of its maximal effect. nih.gov

By systematically studying the interactions of ent-Rosuvastatin with various cellular proteins, researchers can build a comprehensive map of its off-target profile, which can provide insights into the broader biological effects of the statin class and uncover novel therapeutic targets.

Advanced Chemical Biology Applications (e.g., conjugation studies for targeted delivery in research models)

Looking forward, ent-Rosuvastatin Sodium Salt can serve as a versatile scaffold for the development of more advanced chemical biology tools. Once its unique off-target interactions are thoroughly characterized, it can be chemically modified for sophisticated applications.

Conjugation for Targeted Probing: If ent-Rosuvastatin is found to bind selectively to a specific off-target protein, it could be conjugated with reporter molecules such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. These modified probes would enable researchers to:

Visualize the subcellular localization of the off-target protein in cells.

Isolate and identify the protein and its binding partners from cell lysates.

Map the precise binding site through photo-crosslinking experiments.

Targeted Delivery in Research Models: In a research context, ent-Rosuvastatin could be conjugated to nanoparticles or other delivery systems to specifically engage its unique off-target proteins within cells or tissues. nih.gov While Rosuvastatin itself has been formulated in nano-delivery systems to enhance its primary therapeutic effect, conjugating ent-Rosuvastatin would serve a different purpose: to investigate the biological consequences of modulating its specific off-target interactors in a controlled manner. This could help elucidate the function of these off-target proteins in various disease models without the confounding variable of HMG-CoA reductase inhibition.

These advanced applications would leverage the unique stereospecific biology of ent-Rosuvastatin, transforming it from a simple negative control into a sophisticated tool for dissecting complex biological systems.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing ent-Rosuvastatin Sodium Salt, and how do they ensure structural fidelity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) is critical for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to verify stereochemical integrity, particularly at the 3R,5S configuration. Spectrophotometric methods (e.g., UV-Vis at 243 nm) can quantify the compound but require cross-validation with chromatographic techniques to rule out degradation products .

Q. How should researchers design experiments to assess the stability of ent-Rosuvastatin Sodium Salt under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability studies with controlled pH buffers (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid) and temperatures (25°C, 40°C). Monitor degradation via HPLC-UV every 24 hours for 30 days. Include forced degradation studies (e.g., oxidative stress with H₂O₂, photolytic stress) to identify major degradation pathways. Data should comply with ICH Q1A(R2) guidelines, reporting % degradation and kinetic rate constants .

Q. What protocols are essential for synthesizing ent-Rosuvastatin Sodium Salt with high enantiomeric excess?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or enzymes) during the lactonization step to preserve the 3R,5S configuration. Monitor enantiomeric purity using chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane:isopropanol (90:10). Optimize reaction conditions (temperature, solvent polarity) to minimize racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioavailability data between ent-Rosuvastatin Sodium Salt and its calcium counterpart?

- Methodological Answer : Conduct comparative pharmacokinetic studies in animal models (e.g., Sprague-Dawley rats) using crossover designs. Measure plasma concentrations via LC-MS/MS at 0.5, 1, 2, 4, 8, and 24 hours post-administration. Use non-compartmental analysis (NCA) to calculate AUC₀–24, Cmax, and t1/2. Confounding factors (e.g., salt solubility, ionization in GI tract) should be modeled using software like Phoenix WinNonlin .

Q. What strategies are effective for studying the molecular interactions between ent-Rosuvastatin Sodium Salt and HMG-CoA reductase?

- Methodological Answer : Use X-ray crystallography to resolve the enzyme-inhibitor complex at <2.0 Å resolution. Validate binding affinity via surface plasmon resonance (SPR) with immobilized HMG-CoA reductase. Compare kinetic parameters (Kd, kon/koff) with Rosuvastatin Calcium to assess stereospecific effects. Molecular dynamics simulations (e.g., GROMACS) can predict conformational stability of the complex .

Q. How should meta-analyses address heterogeneity in preclinical data on ent-Rosuvastatin Sodium Salt’s lipid-lowering efficacy?

- Methodological Answer : Apply the PICOS framework to define inclusion criteria (e.g., animal species, dosage range). Use random-effects models to account for inter-study variability. Quantify heterogeneity via I² statistics and explore sources through subgroup analysis (e.g., diet-induced vs. genetic hyperlipidemia models). Sensitivity analysis should exclude outliers identified via Galbraith plots .

Q. What experimental controls are critical when investigating ent-Rosuvastatin Sodium Salt’s off-target effects in hepatocyte models?

- Methodological Answer : Include (1) vehicle controls (DMSO ≤0.1%), (2) positive controls (e.g., cyclosporin A for cytotoxicity), and (3) enantiomer controls (Rosuvastatin Calcium). Assess mitochondrial membrane potential via JC-1 staining and ROS production using DCFH-DA. Normalize data to cell viability (MTT assay) and validate findings in primary hepatocytes from ≥3 donors .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing ent-Rosuvastatin Sodium Salt across laboratories?